4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
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Description
The compound is a part of a series of novel triazole-pyrimidine-based compounds that have been studied for their neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The compound is synthesized as part of a series of triazole-pyrimidine-based compounds . The synthesis process involves the design and characterization of the compounds by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of the compound is analyzed using mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . These techniques help in understanding the atomic and molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the compound are analyzed using various techniques. The reaction mass is poured into crushed ice, and extracted with ethyl acetate .Physical and Chemical Properties Analysis
The compound is a pale yellow solid with a yield of 80% and a melting point of 98–100°C .Mechanism of Action
Target of Action
The primary targets of this compound appear to be ATF4 and NF-kB proteins . These proteins play crucial roles in cellular processes such as neuroprotection , anti-inflammation , and the regulation of endoplasmic reticulum (ER) stress .
Mode of Action
The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . This interaction results in the reduction of ER stress and apoptosis, as evidenced by the decreased expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, the compound exhibits neuroprotective and anti-inflammatory properties .
Result of Action
The compound’s action results in promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and exhibits promising neuroprotective activity by reducing the expression of ER stress and apoptosis markers .
Properties
IUPAC Name |
4-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N5/c20-16-4-3-15(11-17(16)21)13-24-7-9-26(10-8-24)19-12-18(22-14-23-19)25-5-1-2-6-25/h3-4,11-12,14H,1-2,5-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXRLBKWMGDZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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